molecular formula C3H9Br2N B2433242 2-Bromo-N-methylethanamine hydrobromide CAS No. 40052-63-9

2-Bromo-N-methylethanamine hydrobromide

Cat. No. B2433242
CAS RN: 40052-63-9
M. Wt: 218.92
InChI Key: MRNBJALXIPLMJN-UHFFFAOYSA-N
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Description

2-Bromo-N-methylethanamine hydrobromide is a chemical compound with the CAS Number: 40052-63-9 . It is specialized in green synthesis of organic chemicals, in research and production of medical intermediate, bulk pharmaceutical materials and fine chemicals and biological reagent .


Synthesis Analysis

The synthesis of 2-Bromo-N-methylethanamine hydrobromide involves refluxing a mixture of (2-bromoethyl)methylamine hydrobromic acid salt, 4-fluorobenzenethiol, and potassium t-butoxide in acetonitrile for 17 hours. The solvent is then removed under vacuum and the residue is dissolved in ether and 5 N sodium hydroxide solution. The organic layer is extracted with 1 N hydrochloric acid solution. The acidic aqueous layer is neutralized with 5 N sodium hydroxide solution and extracted twice with ether. The combined ether extracts are dried over magnesium sulfate and reduced under vacuum to give the titled compound as an oil.


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methylethanamine hydrobromide is represented by the linear formula: C3H9Br2N . The InChI key for this compound is MRNBJALXIPLMJN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-N-methylethanamine hydrobromide has a molecular weight of 218.92 . It is a solid at room temperature . The compound is soluble in water.

Safety and Hazards

The compound has been assigned the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-N-methylethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrN.BrH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNBJALXIPLMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40052-63-9
Record name (2-bromoethyl)(methyl)amine hydrobromide
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